C16H12ClF2N3OS

Description

This compound is a complex organic molecule that contains multiple functional groups, including a benzothiazole ring, a chloro-fluoro substituted phenyl ring, and an acetamide group

Properties

Molecular Formula |

C16H12ClF2N3OS |

|---|---|

Molecular Weight |

367.8 g/mol |

IUPAC Name |

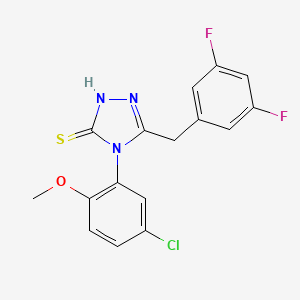

4-(5-chloro-2-methoxyphenyl)-3-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H12ClF2N3OS/c1-23-14-3-2-10(17)7-13(14)22-15(20-21-16(22)24)6-9-4-11(18)8-12(19)5-9/h2-5,7-8H,6H2,1H3,(H,21,24) |

InChI Key |

JEIMTEBXFPPKSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Substitution Reaction: The synthesized benzothiazole is then subjected to a substitution reaction with 3-chloro-4-fluoroaniline in the presence of a base to form the intermediate product.

Acetamide Formation: The intermediate product is then reacted with chloroacetyl chloride in the presence of a base to form the final compound, .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure.

Continuous Flow Processing: Involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound C16H12ClF2N3OS, known for its diverse chemical properties, has various applications across scientific research, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by case studies and data tables to illustrate its significance.

Chemical Properties and Structure

C16H12ClF2N3OS is characterized by a complex molecular structure that includes chlorine, fluorine, nitrogen, sulfur, and carbon atoms. Its unique composition contributes to its biological activity and potential utility in various fields.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its ability to interact with biological systems makes it a candidate for drug design, particularly in targeting specific diseases.

Case Studies

- Antimalarial Activity : Research indicates that derivatives of compounds similar to C16H12ClF2N3OS exhibit significant antimalarial properties. For instance, studies have reported IC50 values indicating effective inhibition of Plasmodium falciparum growth, suggesting potential as a therapeutic agent against malaria .

- Cancer Research : The compound's structural analogs have been explored for their anticancer properties. Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

Materials Science

C16H12ClF2N3OS is also being investigated for its applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

The compound's unique chemical structure allows it to be utilized in environmental science, particularly in the development of sensors for detecting pollutants or hazardous substances.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include other benzothiazole derivatives and chloro-fluoro substituted phenyl compounds.

Uniqueness: The presence of both benzothiazole and chloro-fluoro substituted phenyl rings in the same molecule makes it unique, providing a combination of properties that may not be present in other compounds.

Biological Activity

The compound C16H12ClF2N3OS is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation into its therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to C16H12ClF2N3OS. For instance, research involving fluorinated derivatives of 2-deoxy-D-glucose (2-DG) demonstrated significant cytotoxic effects against glioblastoma multiforme (GBM) cells. These derivatives showed improved binding to hexokinase and enhanced inhibition of glycolysis, which is often upregulated in aggressive cancers . Although C16H12ClF2N3OS is structurally distinct, its potential as an anticancer agent may be explored through similar mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of C16H12ClF2N3OS is crucial for elucidating its biological effects. A study focused on oligosaccharides revealed that modifications in acylation significantly influenced their antibacterial and anticancer activities . This principle can be applied to C16H12ClF2N3OS, where variations in its functional groups could lead to enhanced efficacy against cancer cells or pathogens.

Chemotactic Activity

Research has also examined the chemotactic properties of related compounds. Sperm activating and attracting factors (SAAFs) derived from marine organisms were synthesized and evaluated for their ability to induce chemotaxis in sperm. The synthesis involved complex organic reactions, indicating that the structural characteristics of these compounds are vital for their biological functions . This highlights the importance of structural integrity in determining the biological activity of compounds like C16H12ClF2N3OS.

Case Study 1: Fluorinated Derivatives of 2-DG

- Objective : Evaluate the cytotoxic effects of halogenated derivatives on GBM cells.

- Findings : These derivatives exhibited lower IC50 values compared to traditional 2-DG, indicating higher potency. The modifications improved pharmacokinetics, making them effective at lower doses .

Case Study 2: SAR Analysis of Oligosaccharides

- Objective : Investigate how structural modifications affect biological activity.

- Findings : Variations in acylation led to significant differences in antibacterial and anticancer activities against various cell lines. This suggests that similar studies on C16H12ClF2N3OS could reveal critical insights into its therapeutic potential .

Data Table: Comparative Biological Activity

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| C16H12ClF2N3OS | Anticancer potential | TBD | Various cancer cell lines |

| Fluorinated 2-DG Derivative | Cytotoxic effects | <10 | GBM cells |

| Cleistriosides | Antibacterial activity | 4 - >64 | Bacillus subtilis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.